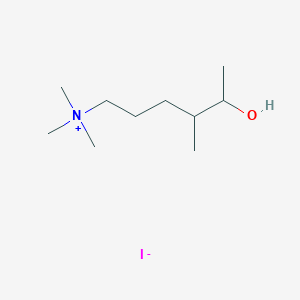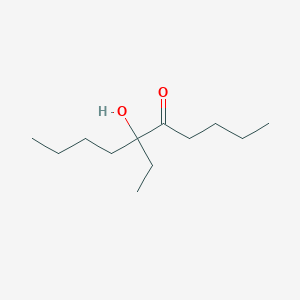
6-Ethyl-6-hydroxydecan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-6-hydroxydecan-5-one is an organic compound with the molecular formula C12H24O2 It is a ketone with a hydroxyl group and an ethyl substituent on the sixth carbon of a decane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Ethyl-6-hydroxydecan-5-one can be synthesized through several methods. One common approach involves the oxidation of 6-ethyl-6-hydroxydecan-5-ol using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Another method involves the hydration of 6-ethyl-5-decen-1-yne followed by oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 6-ethyl-5-decen-1-yne followed by selective oxidation. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation process, while oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for the oxidation step.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethyl-6-hydroxydecan-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC, Dess-Martin periodinane, or KMnO4.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 6-Ethyl-6-oxodecan-5-one or 6-ethyl-6-hydroxydecan-5-oic acid.
Reduction: 6-Ethyl-6-hydroxydecan-5-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Ethyl-6-hydroxydecan-5-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.
Mecanismo De Acción
The mechanism of action of 6-ethyl-6-hydroxydecan-5-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-6-hydroxydecan-5-one: Similar structure with a methyl group instead of an ethyl group.
6-Ethyl-6-hydroxyundecan-5-one: Similar structure with an additional carbon in the chain.
6-Ethyl-6-hydroxydecan-4-one: Similar structure with the ketone group on the fourth carbon.
Uniqueness
6-Ethyl-6-hydroxydecan-5-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both a hydroxyl and a ketone group on the same carbon atom provides distinct chemical properties that can be exploited in various applications.
Propiedades
Número CAS |
59373-71-6 |
|---|---|
Fórmula molecular |
C12H24O2 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
6-ethyl-6-hydroxydecan-5-one |
InChI |
InChI=1S/C12H24O2/c1-4-7-9-11(13)12(14,6-3)10-8-5-2/h14H,4-10H2,1-3H3 |
Clave InChI |
ISEIDNHWQGGLDR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)C(CC)(CCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






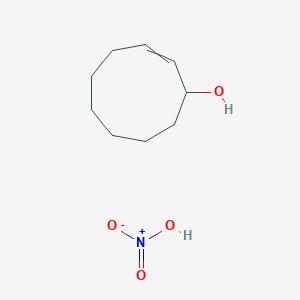
![2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl-](/img/structure/B14614054.png)
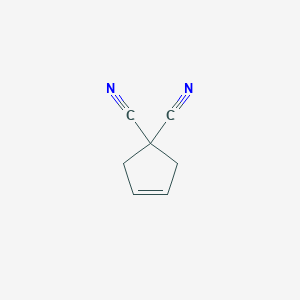
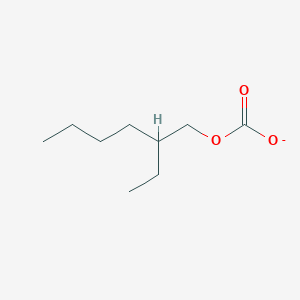
![Methyl cyano[(E)-phenyldiazenyl]acetate](/img/structure/B14614070.png)
![N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14614078.png)
![(3-Chlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614082.png)

![4-Methoxy-2-[(5-methoxy-2-nitrophenyl)sulfanyl]-1-(phenylsulfanyl)benzene](/img/structure/B14614088.png)
